3-Formylphenyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylphenyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C16H14O5. It is characterized by a benzene ring substituted with a formyl group and two methoxy groups at the 3 and 4 positions, respectively. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3,4-dimethoxybenzoate typically involves the formylation of phenyl 3,4-dimethoxybenzoate. One common method is the Vilsmeier-Haack reaction, where the phenyl 3,4-dimethoxybenzoate is treated with a Vilsmeier reagent (a complex of phosphorus oxychloride and N,N-dimethylformamide) to introduce the formyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-Formylphenyl 3,4-dimethoxybenzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
3-Formylphenyl 3,4-dimethoxybenzoate is similar to other compounds such as 3-formylphenyl 3,5-dimethoxybenzoate and 3-hydroxybenzaldehyde. its unique substitution pattern at the 3 and 4 positions of the benzene ring distinguishes it from these compounds, leading to different chemical and biological properties.
Comparison with Similar Compounds
3-Formylphenyl 3,5-dimethoxybenzoate
3-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde
Properties
IUPAC Name |
(3-formylphenyl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-14-7-6-12(9-15(14)20-2)16(18)21-13-5-3-4-11(8-13)10-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXRWFWTQRZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.